molecular formula C8H5F3N2O B1404077 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 1014607-03-4

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide

Cat. No. B1404077
M. Wt: 202.13 g/mol
InChI Key: UTJDHRLHRARQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide” is a chemical compound . It’s important to note that the information available is limited and may not fully describe this specific compound.

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

  • Synthesis and Versatility : Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, have been recognized for their utility as synthetic intermediates and their biological significance. These compounds serve in the formation of metal complexes, design of catalysts, and in asymmetric catalysis and synthesis, highlighting their pivotal role in advanced chemistry and drug development investigations (Li et al., 2019).

Environmental and Safety Considerations

  • Alternative PFAS Compounds : Research on per- and polyfluoroalkyl substances (PFASs) and their alternatives, such as fluorinated ethers, which may share structural similarities with trifluoromethylated pyrrolopyridine derivatives, underscores the environmental persistence and toxicity concerns associated with these compounds. This highlights the need for further toxicological studies to assess the safety of such chemical alternatives (Wang et al., 2019).

Catalysis and Organic Synthesis

  • Catalytic Applications : The diversity of heterocyclic N-oxide molecules, including pyridine derivatives, underscores their importance in organic synthesis and catalysis. These compounds play crucial roles as catalysts in asymmetric synthesis and are involved in medicinal applications, showcasing the breadth of their utility in both industrial and pharmaceutical contexts (Li et al., 2019).

properties

IUPAC Name

7-hydroxy-2-(trifluoromethyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-5-2-1-3-13(14)7(5)12-6/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJDHRLHRARQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC(=CC2=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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